H-Ala-val-ome hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-val-ome hcl is a derivative of valine . It is not intended for human or veterinary use and is used only for research. The molecular formula is C9H19ClN2O3 and the molecular weight is 238.71.
Synthesis Analysis
The synthesis of peptides containing polyfunctional amino acids is a complex practical task . A method based on mixed anhydrides and activated esters has been demonstrated to obtain tetrapeptide at high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis
The molecular formula of H-Ala-val-ome hcl is C9H19ClN2O3. The molecular weight is 238.71.Chemical Reactions Analysis
The synthesis of peptides containing polyfunctional amino acids is a complex practical task . A method based on mixed anhydrides and activated esters has been demonstrated to obtain tetrapeptide at high yield . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Physical And Chemical Properties Analysis
The molecular formula of H-Ala-val-ome hcl is C9H19ClN2O3. The molecular weight is 238.71.Applications De Recherche Scientifique
A study by Urry et al. (1977) found that an analogue where Ala replaces Val in a specific polypeptide does not show an inverse temperature transition, providing insights into the "hydrophobic effect" responsible for inverse temperature transitions in aqueous systems (Urry, Khaled, Rapaka, & Okamoto, 1977).
Rapaka, Okamoto, and Urry (2009) synthesized two sequential polypeptides involving H-Ala-Val-OMe HCl, observing that these polypeptides did not coacervate under specific conditions, highlighting the importance of hydrophobic side chain interactions in coacervation (Rapaka, Okamoto, & Urry, 2009).
In a study on human health, Passaro et al. (2001) investigated a genetic polymorphism involving Ala and Val in relation to plasma homocysteine levels and carotid damage, offering insights into genetic variations and their impact on vascular health (Passaro, Vanini, Calzoni, Alberti, Zamboni, Fellin, & Solini, 2001).
Another study by Rapaka and Urry (2009) on sequential polypeptide models of tropoelastin involving H-Ala-Val-OMe HCl emphasized the molecular weight dependence of coacervation and the importance of side chain interactions (Rapaka & Urry, 2009).
Saffari et al. (2013) explored the genetic polymorphism of Ala/Val in relation to coronary artery disease, providing evidence on the genetic factors influencing vascular health (Saffari, Senemar, Karimi, Bahari, Jooyan, & Yavarian, 2013).
Bostom et al. (1996) investigated the role of folate status and a common mutation involving Ala and Val in methylenetetrahydrofolate reductase (MTHFR) as determinants of plasma homocysteine in maintenance dialysis patients (Bostom, Shemin, Lapane, Nadeau, Sutherland, Chan, Rozen, Yoburn, Jacques, Selhub, & Rosenberg, 1996).
A study by Nahon et al. (2005) on genetic dimorphism in superoxide dismutase involving Ala and Val elucidated the susceptibility to alcoholic cirrhosis, hepatocellular carcinoma, and mortality in alcoholic patients (Nahon, Sutton, Pessayre, Rufat, Degoul, Ganne-Carrié, Ziol, Charnaux, N’kontchou, Trinchet, Gattegno, & Beaugrand, 2005).
Kagan et al. (1980) explored the role of synthetic repeat polypeptides analogous to elastin, including H-Ala-Val-OMe HCl, as substrates for lysyl oxidase, contributing to our understanding of cross-linkages in proteins (Kagan, Tseng, Trackman, Okamoto, Rapaka, & Urry, 1980).
Orientations Futures
The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task . Studies improving existing methods are often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-5(2)7(9(13)14-4)11-8(12)6(3)10;/h5-7H,10H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXRBJKPSOSGIC-LEUCUCNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-val-ome hcl |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.